molecular formula C12H19ClN4O B4655992 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide

4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide

Cat. No. B4655992
M. Wt: 270.76 g/mol
InChI Key: SKKPFSFYPVRZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide, also known as VX-745, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit p38 MAP kinase, a protein that plays a critical role in inflammation and immune response.

Mechanism of Action

4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide is a selective inhibitor of p38 MAP kinase, a protein that plays a critical role in inflammation and immune response. By inhibiting p38 MAP kinase, 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide reduces the production of inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide is its selectivity for p38 MAP kinase, which reduces the risk of off-target effects. However, one limitation is its relatively low potency, which may require high concentrations for effective inhibition.

Future Directions

There are a number of potential future directions for research on 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent derivatives of 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide that may be more effective in inhibiting p38 MAP kinase. Another area of interest is the investigation of 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Finally, further research is needed to fully understand the potential therapeutic applications of 4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide in the treatment of inflammatory and neurodegenerative diseases.

Scientific Research Applications

4-chloro-1,3-dimethyl-N-(1-methyl-4-piperidinyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

4-chloro-2,5-dimethyl-N-(1-methylpiperidin-4-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O/c1-8-10(13)11(17(3)15-8)12(18)14-9-4-6-16(2)7-5-9/h9H,4-7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKPFSFYPVRZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1,3-dimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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